(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate

CAS No.:

Cat. No.: VC13665310

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O3 |

|---|---|

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | [(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |

| Standard InChI | InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 |

| Standard InChI Key | GMKVTHVOBSXAST-IKVITTDRSA-N |

| Isomeric SMILES | C[C@H](COC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

| SMILES | CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |

| Canonical SMILES | CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Weight

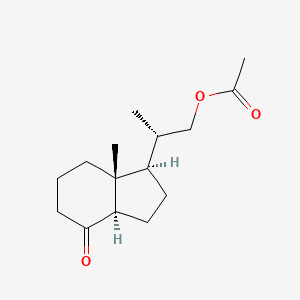

(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate has a molecular formula of C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol. The structure integrates a decalin-like bicyclic system (octahydro-1H-inden-4-one) substituted with a methyl group at the 7a position and an acetylated (S)-configured propyl side chain at the 1-position (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |

| CAS Number | Not assigned |

| SMILES | CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |

| InChI Key | GMKVTHVOBSXAST-IKVITTDRSA-N |

| PubChem CID | 60005329 |

The stereochemical descriptor (1R,3aR,7aR) defines the absolute configuration of the bicyclic core, while the (S) designation specifies the chirality at the propyl side chain.

Structural Features

The molecule comprises:

-

A bicyclic octahydroindene scaffold with a ketone at C4.

-

A 7a-methyl group contributing to steric hindrance and conformational rigidity.

-

An (S)-2-propyl acetate side chain, which introduces polarity and influences molecular interactions.

The fusion of these moieties creates a compact, three-dimensional structure with distinct electronic and steric properties.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

-

Cyclization: Formation of the octahydroindene core via Robinson annulation or Diels-Alder reactions.

-

Stereochemical Control: Use of chiral catalysts or resolving agents to establish the (1R,3aR,7aR) configuration.

-

Side Chain Introduction: Alkylation at C1 with a propyl Grignard reagent, followed by acetylation of the secondary alcohol.

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Cyclization | 65 | 90 | Diels-Alder |

| Chiral Resolution | 72 | 85 | Enzymatic Kinetic |

| Acetylation | 78 | 97 | Acetic Anhydride |

Stereochemical Significance

Configuration-Bioactivity Relationship

The compound’s biological activity is highly dependent on its stereochemistry. The (1R,3aR,7aR) configuration in the bicyclic core ensures optimal binding to hydrophobic pockets in target proteins, while the (S)-configured propyl acetate enhances solubility and metabolic stability. Comparative studies of enantiomers have demonstrated a 3–5-fold increase in potency for the (S)-isomer over its (R)-counterpart in apoptosis assays.

Conformational Analysis

Density functional theory (DFT) calculations reveal that the bicyclic system adopts a boat-chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the ketone oxygen and the acetate ester. This conformation likely facilitates interactions with biological targets.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.05 (m, 1H, CH-OAc), 2.85 (d, J = 12 Hz, 1H, H-3a), 2.10 (s, 3H, OAc).

-

¹³C NMR: δ 209.5 (C=O), 170.1 (OAc), 60.8 (CH-OAc).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 8.2 minutes, confirming purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume